molecular formula C23H26Cl2N4OS2 B12501033 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B12501033
M. Wt: 509.5 g/mol
InChI Key: CQXRGLABQRGKSA-UHFFFAOYSA-N
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Description

2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that features a triazole ring, a dichlorobenzyl group, and a trimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound under acidic or basic conditions.

    Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable nucleophile.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached via a thiolation reaction using a thiol reagent.

    Formation of the Acetamide Moiety: The acetamide group can be formed through an amidation reaction involving an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the dichlorobenzyl group, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action.

Medicine

In medicinal chemistry, this compound can be explored for its potential therapeutic applications. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure can impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring and dichlorobenzyl group may interact with enzymes or receptors, leading to modulation of their activity. The sulfanyl groups can participate in redox reactions, affecting cellular processes. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
  • **this compound

Uniqueness

The uniqueness of this compound lies in its combination of functional groups. The presence of both a triazole ring and dichlorobenzyl group provides a unique set of chemical properties and potential biological activities. This makes it distinct from other similar compounds and highlights its potential for various applications.

Properties

Molecular Formula

C23H26Cl2N4OS2

Molecular Weight

509.5 g/mol

IUPAC Name

2-[[5-[(3,4-dichlorophenyl)methylsulfanylmethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C23H26Cl2N4OS2/c1-5-29-20(12-31-11-17-6-7-18(24)19(25)10-17)27-28-23(29)32-13-21(30)26-22-15(3)8-14(2)9-16(22)4/h6-10H,5,11-13H2,1-4H3,(H,26,30)

InChI Key

CQXRGLABQRGKSA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2C)C)C)CSCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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